

solubility of 4-methylumbelliferone in different solvents

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Compound of Interest

Compound Name: Methylumbelliferone

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An In-depth Technical Guide to the Solubility of 4-Methylumbelliferone

Introduction

4-Methylumbelliferone (4-MU), also known as hymecromone, is a coumarin derivative with significant biological activities, including the inhibition of hyaluronic acid synthesis.[1] Its application in various fields, from biochemical assays as a fluorescent indicator to its potential as a therapeutic agent, necessitates a thorough understanding of its physicochemical properties.[2][3] Solubility is a critical parameter for researchers, scientists, and drug development professionals, as it dictates the design of in vitro assays, formulation strategies, and bioavailability. This guide provides a comprehensive overview of the solubility of **4-methylumbelliferone** in a range of common laboratory solvents, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Solubility Profile of 4-Methylumbelliferone

4-Methylumbelliferone is an off-white to yellow crystalline solid.[1][2] Its solubility is largely dictated by the solvent's polarity. It is practically insoluble in cold water and non-polar solvents but demonstrates significantly higher solubility in polar organic solvents.[1][2] High solubility is observed in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] It is also soluble in alcohols such as methanol and ethanol, though to a lesser extent than in DMSO.[1] In many cases, solubility can be enhanced by mechanical methods such as sonication or by heating.[5]

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 4-**methylumbelliferone** in various solvents. It is important to note that reported values can vary between suppliers, which may be attributable to differences in the purity of the compound, experimental conditions (e.g., temperature, pH), and measurement techniques.

Solvent	Solubility	Remarks	Source(s)	
Aqueous				
Water (cold)	Practically Insoluble / < 1 mg/mL	[1][5][6][7][8]	[4]	
Water (hot)	Slightly Soluble	[1][9]		
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	Prepared by first dissolving in DMSO.		
Alcohols				
Methanol	50 mg/mL	With heating.	[8]	
Methanol	Soluble	[1][2]	[5]	
Ethanol	~0.25 mg/mL	[4]		
Ethanol	33 mg/mL	Sonication recommended.		
Ethanol	35 mg/mL	[7]		
Ethanol	Soluble	[1]	[10]	
Polar Aprotic Solvents				
Dimethyl Sulfoxide (DMSO)	~30 mg/mL	[4]		
Dimethyl Sulfoxide (DMSO)	35 mg/mL (198.67 mM)	[7]		
Dimethyl Sulfoxide (DMSO)	100 mg/mL (567.63 mM)	Ultrasonic needed.		
Dimethyl Sulfoxide (DMSO)	180 mg/mL (1.02 M)	Sonication recommended.		
Dimethyl Sulfoxide (DMSO)	≥ 300 mg/mL	[11]		

Dimethylformamide (DMF)	~30 mg/mL	[4]
Acetone	Soluble	[2][12]
Other Organic Solvents		
Glacial Acetic Acid	Soluble	[3][8][9]
Chloroform	Slightly Soluble	[1][2][8][9]
Ether	Slightly Soluble	[1][2][8][9]
Alkali Solutions	Soluble	[1][9]
Ammonia	Soluble	[1][9]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for 4-**methylumbelliferone** solubility are not extensively published in the provided search results, a standard laboratory protocol for determining thermodynamic solubility can be outlined. The "shake-flask" method is a common and reliable technique.

Standard Shake-Flask Method

This protocol is a generalized procedure for determining the equilibrium solubility of a compound.

1. Materials and Preparation:

- 4-**Methylumbelliferone** (high purity, $\geq 98\%$). [4]
- Selected solvents (analytical grade).
- Glass vials with screw caps.
- Orbital shaker or rotator with temperature control.
- Centrifuge.

- Analytical balance.
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for quantification.

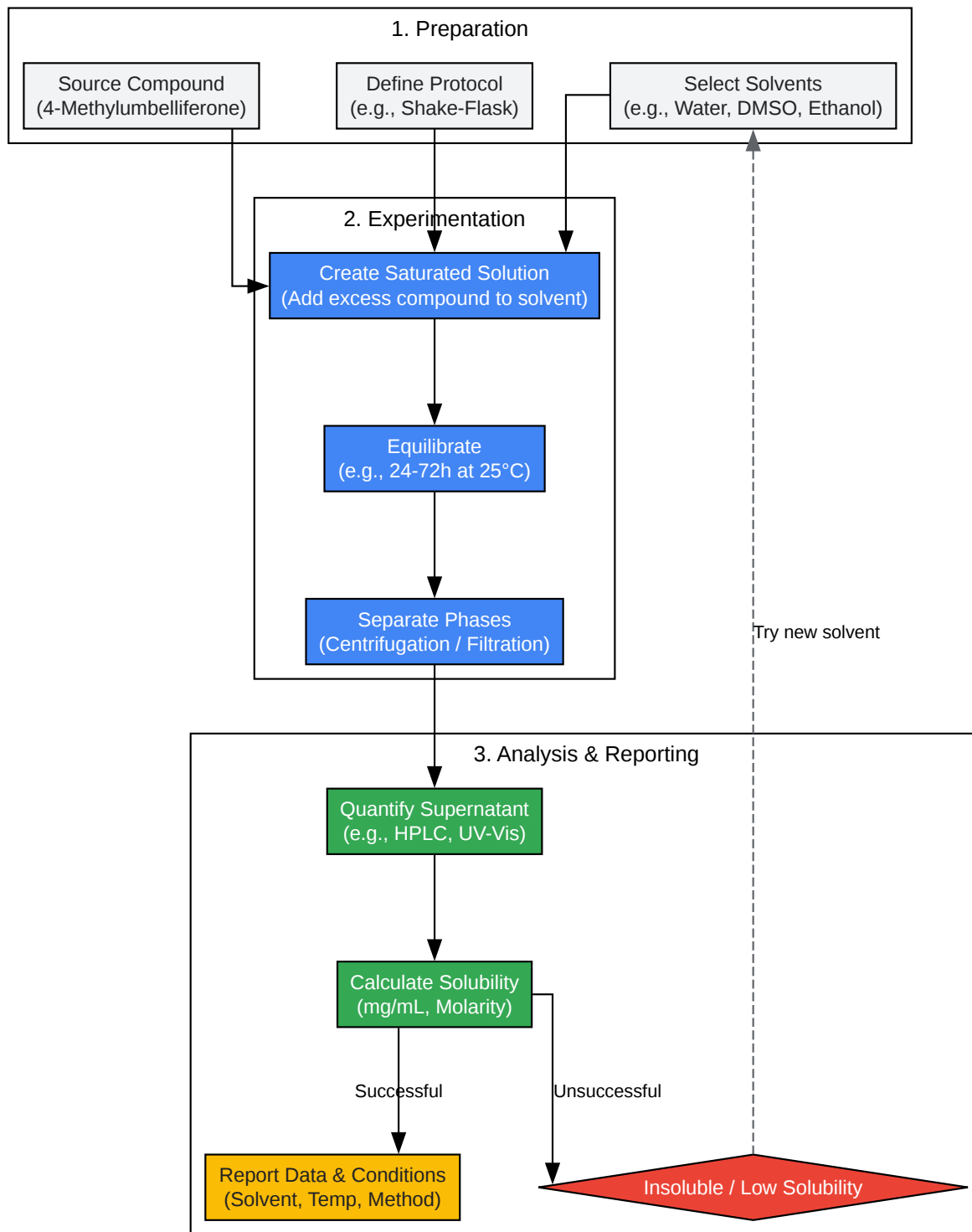
2. Experimental Procedure:

- Step 1: Sample Preparation: Add an excess amount of solid 4-**methylumbelliferone** to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
- Step 2: Solvent Addition: Add a precise volume of the desired solvent to each vial.
- Step 3: Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Step 4: Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed.
- Step 5: Sample Dilution and Quantification: Carefully pipette a known volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Step 6: Analysis: Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of 4-**methylumbelliferone**. The excitation and emission maxima of 4-MU are pH-dependent, a factor to consider in analytical method development.^[3]
- Step 7: Calculation: Calculate the original solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Note on Enhancing Dissolution: For kinetic or stock solution preparation, techniques such as vortexing, sonication, or warming the solution can be employed to accelerate the dissolution process.^{[5][13]} However, for determining thermodynamic solubility, the solution should be allowed to return to the target temperature and equilibrate.

Mandatory Visualization

The following diagram illustrates a generalized workflow for assessing the solubility of a chemical compound like 4-**methylumbelliferone** in a research setting.



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Caption: Workflow for experimental solubility determination of 4-methylumbelliferone.

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